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8-Methyl-1H-purin-2(3H)-one

Enzyme Inhibition Purine Metabolism Drug Discovery

Sourcing non-nucleoside purine scaffolds with consistent C8-substitution often leads to batch-to-batch variability that invalidates SAR data. 8-Methyl-1H-purin-2(3H)-one (CAS 89418-09-7) is a strictly defined purin-2-one chemotype, supplied with head-to-head comparative inhibition data against purine nucleoside phosphorylase (PNP) to ensure assay reproducibility. - Characterized PNP Inhibition: Quantifiable IC50 of 1.33 μM and Ki values (17-290 μM), providing a reliable baseline comparator for potency assays. - Enhanced Cell Permeability: Calculated LogP of ~1.2 significantly exceeds natural nucleosides, offering a superior scaffold for developing cell-permeable probes. - Consistent C8-Methyl Scaffold: Avoids electronic and steric profile variations from generic purine derivatives, ensuring SAR campaign integrity.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 89418-09-7
Cat. No. B11923120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1H-purin-2(3H)-one
CAS89418-09-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=NC(=O)N2
InChIInChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11)
InChIKeyYNVSAKLIHBMSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1H-purin-2(3H)-one: Defined Purinone Scaffold


8-Methyl-1H-purin-2(3H)-one (CAS 89418-09-7) is a synthetic, non-nucleoside purine derivative defined by a methyl substitution at the C8 position of the purine ring system. With a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol, it serves as a core scaffold in the design of enzyme inhibitors and pharmacologically active agents. Its structure differs fundamentally from naturally occurring purine nucleosides and nucleobases, placing it within the purin-2-one chemotype . This compound is not a metabolite but a designed intermediate, and its specific substitution pattern is critical for modulating interactions with biological targets such as purine nucleoside phosphorylase (PNP) and other purine-binding proteins [1].

Target PNP active-site SAR studies via C8-methyl-dependent binding
Scaffold Non-nucleoside purin-2-one core avoids nucleoside metabolic pathways
Evidence Quantitative binding comparison supports structure-activity relationships

8-Methyl-1H-purin-2(3H)-one: Irreplaceable Purine Scaffold


The C8-methyl substitution on the purin-2-one ring of 8-Methyl-1H-purin-2(3H)-one is not a trivial modification. This single methyl group significantly alters the compound's electronic distribution, tautomeric equilibrium, and steric profile compared to unsubstituted purin-2-one or nucleoside-based analogs. These differences directly translate into quantifiable variations in enzyme inhibition constants and binding kinetics, as demonstrated by head-to-head comparisons with structurally similar purine derivatives. In silico models and empirical binding data confirm that even minor changes in the purine core—such as the absence of the C8-methyl group or the presence of a ribose sugar—lead to distinct binding poses and orders-of-magnitude differences in affinity for targets like purine nucleoside phosphorylase (PNP) [1]. Therefore, generic substitution with an alternative 'purine derivative' risks invalidating a research project's SAR (structure-activity relationship) data and should be avoided.

C8-Methyl Requirement Removal or replacement of the C8-methyl group may shift binding affinity by orders of magnitude, invalidating SAR data.
Core Scaffold Specificity Alternative purine derivatives or nucleosides may not reproduce the same binding pose or enzyme inhibition profile.
Physicochemical Profile Rigid, non-rotatable structure and distinct lipophilicity differ from flexible nucleosides, affecting cell permeability and assay conditions.

8-Methyl-1H-purin-2(3H)-one: Quantitative Differentiation Evidence


Distinct PNP Inhibition vs. Purin-2-one Analog

In a direct comparison of purine nucleoside phosphorylase (PNP) inhibition, 8-Methyl-1H-purin-2(3H)-one demonstrated an IC50 value of 1.33 μM, whereas a structurally related purin-2-one analog (BDBM50617374) showed a lower IC50 of 0.998 μM under similar assay conditions. This represents a 1.33-fold difference in inhibitory potency [1][2]. Furthermore, the binding affinity (Ki) of 8-Methyl-1H-purin-2(3H)-one for PNP was determined to be 17.0 μM in a fluorescence-based assay [3], highlighting a specific binding profile distinct from other analogs.

PNP IC50 Comparison
Head-to-head comparison
8-Methyl-1H-purin-2(3H)-one IC50: 1.33 μM
Analog BDBM50617374: 0.998 μM
C8-methyl modulates target engagement, differentiating binding from analog.
Data from BindingDB; assay conditions differ slightly.
Enzyme Inhibition Purine Metabolism Drug Discovery

PNP Binding Affinity vs. Unsubstituted Purine

The binding affinity (Ki) of 8-Methyl-1H-purin-2(3H)-one for human erythrocyte purine nucleoside phosphorylase (PNP) was measured at 290 μM in a competitive inhibition assay using guanosine as a substrate [1]. A separate fluorescence-based assay reported a Ki of 17.0 μM for the same compound against PNP of unknown origin [2]. This contrasts with unsubstituted purine, which typically exhibits a Ki in the millimolar range for PNP, underscoring the significant improvement in binding conferred by the C8-methyl and purin-2-one modifications.

PNP Affinity Enhancement
Class-level inference
At least 10- to 100-fold improvement in Ki vs. unsubstituted purine
C8-methylation significantly enhances scaffold binding for SAR exploration.
Ki values vary by assay type; context-dependent.
Binding Affinity Enzyme Kinetics Structural Biology

C8-Methylation Impact on Physicochemical Profile

8-Methyl-1H-purin-2(3H)-one possesses a calculated LogP of approximately 1.2, indicating moderate lipophilicity [1]. This is a stark contrast to more polar nucleoside analogs like inosine (LogP ~ -2.1) or guanosine (LogP ~ -1.9). The compound has two hydrogen bond donors and two hydrogen bond acceptors, with zero rotatable bonds, conferring a rigid, planar structure . This specific combination of moderate lipophilicity and limited conformational flexibility distinguishes it from flexible nucleosides and other purine derivatives, directly impacting its membrane permeability and solubility profile in biological assays.

Lipophilicity Profile
Cross-study comparable
Calc. LogP ~1.2 (vs. inosine ~ -2.1, guanosine ~ -1.9)
Increased lipophilicity may influence membrane permeability in cell assays.
Calculated LogP; experimental validation recommended.
Physicochemical Properties ADME Medicinal Chemistry

8-Methyl-1H-purin-2(3H)-one: Key Research Applications


PNP Inhibitor SAR Studies

Given its quantifiably distinct IC50 (1.33 μM) and Ki values (17-290 μM) for PNP compared to other purin-2-one analogs, 8-Methyl-1H-purin-2(3H)-one serves as an ideal reference compound or core scaffold for SAR campaigns. Researchers can systematically modify the C8-position or the purin-2-one ring to map PNP's active site and improve inhibitory potency. The availability of head-to-head comparative data [1] provides a clear baseline for evaluating new synthetic derivatives.

Cell-Permeable Purine Probe Design

The compound's calculated LogP of ~1.2, which is significantly higher than that of natural nucleosides (e.g., inosine LogP ~ -2.1) [1], positions it as a superior scaffold for developing cell-permeable probes. Its rigid, planar structure with zero rotatable bonds and distinct hydrogen bonding profile can be exploited to create fluorescent or affinity probes that retain target binding while exhibiting enhanced cellular uptake, a critical advantage over more polar nucleoside derivatives.

Negative Control for Purine Metabolism Assays

The moderate PNP inhibitory activity of 8-Methyl-1H-purin-2(3H)-one (IC50 = 1.33 μM) [1] makes it a useful tool as a weakly active comparator in enzymatic assays. When testing highly potent inhibitors (e.g., compounds with IC50 < 100 nM), this compound can serve as a baseline to confirm assay sensitivity and to demonstrate the magnitude of potency improvement. Its well-characterized inhibition constants provide a reliable benchmark for inter-experimental comparisons.

Application
Selection Property
Validation Focus
PNP Active-Site SAR Studies
C8-methyl-dependent binding profile
Quantitative binding context against purin-2-one analogs
Cell-Permeable Probe Design
Moderate lipophilicity and rigid scaffold
Membrane permeability assessment in cell-based models
Enzymatic Assay Baseline Control
Moderate PNP inhibitory activity
Assay sensitivity and potency improvement confirmation

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